molecular formula C13H19N3O B5692832 {N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide CAS No. 890092-37-2

{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide

Cat. No.: B5692832
CAS No.: 890092-37-2
M. Wt: 233.31 g/mol
InChI Key: IMKYXWQLXCGGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of {N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide typically involves the reaction of 4-(piperidin-1-ylmethyl)benzenecarboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide can be compared with other piperidine derivatives, such as:

Properties

CAS No.

890092-37-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-11(5-7-12)10-16-8-2-1-3-9-16/h4-7,17H,1-3,8-10H2,(H2,14,15)

InChI Key

IMKYXWQLXCGGAQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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